molecular formula C23H22Cl2N2O3S B3700939 N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycinamide

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycinamide

Cat. No.: B3700939
M. Wt: 477.4 g/mol
InChI Key: ICLKZAYTJUTWBT-UHFFFAOYSA-N
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Description

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycinamide is a complex organic compound with a molecular formula of C23H22Cl2N2O3S This compound is characterized by its unique structure, which includes benzyl, dichlorophenyl, sulfonyl, and dimethylphenyl groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycinamide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, such as benzylamine, 2,5-dichlorobenzenesulfonyl chloride, and 3,4-dimethylphenylglycine. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include base catalysts like triethylamine and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycinamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)glycinamide
  • N~2~-benzyl-N~2~-[(2,4-dichlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycinamide

Uniqueness

N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[benzyl-(2,5-dichlorophenyl)sulfonylamino]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N2O3S/c1-16-8-10-20(12-17(16)2)26-23(28)15-27(14-18-6-4-3-5-7-18)31(29,30)22-13-19(24)9-11-21(22)25/h3-13H,14-15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLKZAYTJUTWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-benzyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)glycinamide
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